molecular formula C20H17BrN4O3 B12159493 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B12159493
M. Wt: 441.3 g/mol
InChI Key: AMYBAVSRXPTBSU-UHFFFAOYSA-N
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Description

2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound featuring a bromophenyl group, an imidazo[4,5-c]pyridine core, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially leading to partially or fully reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology

Biologically, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[4,5-c]pyridine core could play a crucial role in binding to these targets, while the bromophenyl and benzoic acid groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Lacks the benzoic acid moiety, which might reduce its biological activity.

    2-({[4-(4-Chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.

Uniqueness

The presence of the bromophenyl group and the benzoic acid moiety in 2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)18-17-16(22-11-23-17)9-10-25(18)20(28)24-15-4-2-1-3-14(15)19(26)27/h1-8,11,18H,9-10H2,(H,22,23)(H,24,28)(H,26,27)

InChI Key

AMYBAVSRXPTBSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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